molecular formula C14H7FN2O B6376061 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol CAS No. 1261932-03-9

2-Cyano-5-(3-cyano-2-fluorophenyl)phenol

Cat. No.: B6376061
CAS No.: 1261932-03-9
M. Wt: 238.22 g/mol
InChI Key: KUPXURMLQDFDFZ-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-cyano-2-fluorophenyl)phenol is an organic compound characterized by the presence of cyano and fluorophenyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyano-5-(3-cyano-2-fluorophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison: 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol is unique due to the presence of both cyano and fluorophenyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(4-cyano-3-hydroxyphenyl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O/c15-14-11(8-17)2-1-3-12(14)9-4-5-10(7-16)13(18)6-9/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPXURMLQDFDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C#N)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684753
Record name 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-03-9
Record name 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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